The synthesis of 1-((1-Methylpropyl)thio)butane typically involves the reaction of butanethiol with 1-methylpropyl chloride or similar alkyl halides. The general synthetic route can be summarized as follows:
This synthesis method is advantageous for producing thioethers due to its relatively straightforward approach and high yields when optimized correctly.
The molecular structure of 1-((1-Methylpropyl)thio)butane can be described using various structural representations:
InChI=1S/C8H18S/c1-7(2)6-5-4-3/h7H,3-6H2,1-2H3
.The spatial arrangement leads to specific steric effects that influence its reactivity and interactions with other molecules .
1-((1-Methylpropyl)thio)butane participates in several chemical reactions typical of sulfides:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for reactions involving 1-((1-Methylpropyl)thio)butane typically follows standard pathways for nucleophilic substitution or oxidation:
These mechanisms are crucial for understanding how this compound can be utilized in various chemical transformations .
The physical and chemical properties of 1-((1-Methylpropyl)thio)butane are essential for its application in various fields:
Property | Value |
---|---|
Molecular Weight | 146.29 g/mol |
Density | 0.832 g/cm³ |
Boiling Point | 148.4 °C |
Flash Point | 29.4 °C |
Vapor Pressure | 5.36 mmHg at 25 °C |
LogP | 2.926 |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its flammability (indicated by its flash point) .
1-((1-Methylpropyl)thio)butane has several applications in scientific research and industry:
Research continues into optimizing its synthesis and exploring new applications within organic chemistry and materials science .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: